molecular formula C22H28O11 B13444313 rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide

rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide

Cat. No.: B13444313
M. Wt: 468.4 g/mol
InChI Key: UHXAUGHVASTHLR-WZBNVGRISA-N
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Chemical Reactions Analysis

Types of Reactions

rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized metabolites with additional hydroxyl groups.

    Reduction: Reduced metabolites with alcohol groups.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves its role as a metabolite of DEHP. Once formed, it can be excreted in urine or further metabolized. It affects metabolic pathways by reducing insulin sensitivity and increasing body mass index . The molecular targets include enzymes involved in glucuronidation and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is unique due to its glucuronide conjugation, which increases its polarity and facilitates excretion. This property makes it a valuable biomarker for studying DEHP exposure and its metabolic effects .

Properties

Molecular Formula

C22H28O11

Molecular Weight

468.4 g/mol

IUPAC Name

(2S,3S,5R,6S)-6-[2-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15?,16-,17+,18-,22-/m0/s1

InChI Key

UHXAUGHVASTHLR-WZBNVGRISA-N

Isomeric SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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